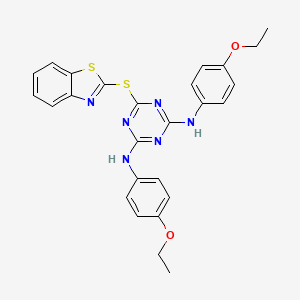![molecular formula C26H26N2O6S B11623635 Diethyl 3-methyl-5-({2-oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11623635.png)
Diethyl 3-methyl-5-({2-oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-methyl-5-({2-oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, ester groups, and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-methyl-5-({2-oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate amines and esters under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-methyl-5-({2-oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Diethyl 3-methyl-5-({2-oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Diethyl 3-methyl-5-({2-oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophene derivatives and esters with comparable structures and functional groups. Examples include:
- Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Uniqueness
Diethyl 3-methyl-5-({2-oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups and structural features.
Propiedades
Fórmula molecular |
C26H26N2O6S |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
diethyl 5-[(1-benzamido-2-oxo-2-phenylethyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C26H26N2O6S/c1-4-33-25(31)19-16(3)21(26(32)34-5-2)35-24(19)28-22(20(29)17-12-8-6-9-13-17)27-23(30)18-14-10-7-11-15-18/h6-15,22,28H,4-5H2,1-3H3,(H,27,30) |
Clave InChI |
DISWOFWQAZHMGU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanamide](/img/structure/B11623559.png)
![(5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623560.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623567.png)
![3-(5-{(Z)-[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11623574.png)
methanolate](/img/structure/B11623580.png)
![2-(2,3-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11623584.png)


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623595.png)
![Ethyl 4-methyl-2-[2-(2-methylphenoxy)acetamido]-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B11623601.png)
![4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11623602.png)
![2-(4-chlorophenyl)-3-[3-(4-ethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11623608.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623609.png)
![2-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11623630.png)
